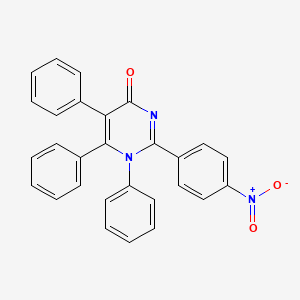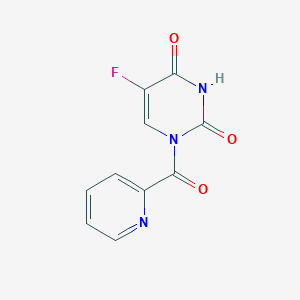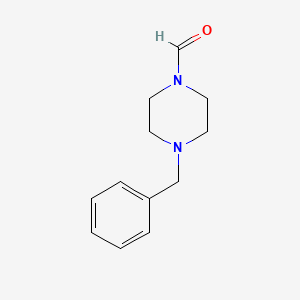
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate typically involves the reaction of phenylhydrazine with carbon disulfide and dibutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction mixture is usually refluxed for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it has been shown to affect acetylcholine receptors, leading to disruptions in neurotransmission. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazol-5-yl propanoic acid
- 5-Phenyl-1,3,4-oxadiazol-2-yl phenylamine
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-Phenyl-1,2,4-oxadiazol-5-yl dibutylcarbamodithioate stands out due to its unique dibutylcarbamodithioate moiety. This functional group imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to form stable metal complexes. These characteristics make it a valuable compound for various applications in research and industry .
Eigenschaften
| 62652-49-7 | |
Molekularformel |
C17H23N3OS2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(3-phenyl-1,2,4-oxadiazol-5-yl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C17H23N3OS2/c1-3-5-12-20(13-6-4-2)17(22)23-16-18-15(19-21-16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
DPIJYLRYWUCFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SC1=NC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)





